molecular formula C10H8N2O3 B068005 3-[(Cyanoacetyl)amino]benzoic acid CAS No. 178168-23-5

3-[(Cyanoacetyl)amino]benzoic acid

Cat. No. B068005
CAS RN: 178168-23-5
M. Wt: 204.18 g/mol
InChI Key: WWKXOBNWVCCMHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which includes 3-[(Cyanoacetyl)amino]benzoic acid, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Green and Sustainable Bioproduction

3-[(Cyanoacetyl)amino]benzoic acid: is a derivative of aminobenzoic acid, which plays a significant role in the development of green and sustainable bioproduction methods. Researchers are exploring biosynthesis pathways in plants and microorganisms to produce aminobenzoic acid derivatives in an environmentally friendly manner . This approach aims to reduce reliance on non-renewable resources and minimize environmental pollution.

Pharmaceutical Development

The compound’s structure allows for the creation of novel pharmaceuticals, particularly as a foundational chemical for various drugs. Its derivatives can be synthesized and evaluated for biological activities, such as antidiabetic properties, by linking them with other pharmacologically active moieties .

Agonist for PPARγ Receptors

Substituted benzoic acid derivatives, including those with a cyanoacetyl amino group, have been studied for their potential as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds could be beneficial in treating conditions like type-2 diabetes mellitus and cardiovascular diseases by improving glucose and lipid homeostasis .

Catalytic Processes

Innovative catalytic processes are being developed using 3-aminobenzoic acid derivatives. These processes aim to produce valuable chemicals through environmentally friendly and sustainable methods, potentially involving 3-[(Cyanoacetyl)amino]benzoic acid as a precursor or catalyst .

Future Directions

Cyanoacetamide derivatives, including 3-[(Cyanoacetyl)amino]benzoic acid, have potential in evolving better chemotherapeutic agents. They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds .

properties

IUPAC Name

3-[(2-cyanoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKXOBNWVCCMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyanoacetyl)amino]benzoic acid

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